2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide
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Overview
Description
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a chloro group, difluorophenyl moiety, and an oxan-4-ylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,5-difluorobenzyl chloride with oxan-4-ylmethylamine to form the intermediate 2,5-difluorobenzyl-oxan-4-ylmethylamine. This intermediate is then reacted with chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while oxidation can produce a ketone or carboxylic acid.
Scientific Research Applications
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industrial Processes: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluorophenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The oxan-4-ylmethyl group may enhance its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
- 2-Chloro-N-furan-2-ylmethyl-acetamide
- (2-Chloro-4,5-difluorophenyl)methanol
Uniqueness
Compared to similar compounds, 2-chloro-N-[(2,5-difluorophenyl)methyl]-N-[(oxan-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and difluorophenyl groups enhances its potential as a versatile intermediate in synthetic chemistry and its specificity in biological applications.
Properties
IUPAC Name |
2-chloro-N-[(2,5-difluorophenyl)methyl]-N-(oxan-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF2NO2/c16-8-15(20)19(9-11-3-5-21-6-4-11)10-12-7-13(17)1-2-14(12)18/h1-2,7,11H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLLTMHCHPOIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN(CC2=C(C=CC(=C2)F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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